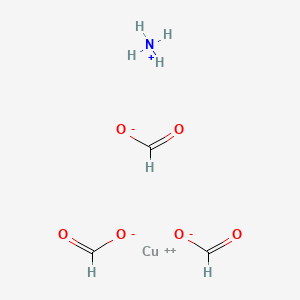
Azanium;copper;triformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanium;copper;triformate can be synthesized through a coprecipitation method. This involves mixing aqueous solutions of copper salts (such as copper sulfate) with ammonium formate under controlled conditions. The reaction typically occurs at room temperature, and the product is obtained by filtration and drying .
Industrial Production Methods
In industrial settings, this compound can be produced using a sol-gel method. This involves the hydrolysis and polycondensation of metal alkoxides in the presence of ammonium formate. The resulting gel is then dried and calcined to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Azanium;copper;triformate undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, forming higher oxidation state copper compounds.
Reduction: The copper ion can also be reduced to lower oxidation states.
Substitution: The formate ions can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as ammonia or ethylenediamine can be used under mild conditions.
Major Products Formed
Oxidation: Copper(II) oxide or copper(II) hydroxide.
Reduction: Copper(I) oxide or elemental copper.
Substitution: Various copper coordination complexes depending on the substituting ligand
Aplicaciones Científicas De Investigación
Azanium;copper;triformate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of copper nanoparticles, which have applications in electronics and materials science
Mecanismo De Acción
The mechanism of action of azanium;copper;triformate involves the interaction of copper ions with biological molecules. Copper ions can act as electron donors or acceptors, participating in redox reactions. This can lead to the generation of reactive oxygen species, which can damage microbial cells, making the compound effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) formate: Similar in structure but lacks the ammonium ion.
Ammonium formate: Contains ammonium and formate ions but lacks copper.
Copper(II) acetate: Contains copper and acetate ions instead of formate.
Uniqueness
Azanium;copper;triformate is unique due to its combination of copper, ammonium, and formate ions. This unique combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for various applications .
Propiedades
Número CAS |
68310-83-8 |
|---|---|
Fórmula molecular |
C3H7CuNO6 |
Peso molecular |
216.64 g/mol |
Nombre IUPAC |
azanium;copper;triformate |
InChI |
InChI=1S/3CH2O2.Cu.H3N/c3*2-1-3;;/h3*1H,(H,2,3);;1H3/q;;;+2;/p-2 |
Clave InChI |
DBKWLVJPISKRJS-UHFFFAOYSA-L |
SMILES canónico |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[NH4+].[Cu+2] |
Números CAS relacionados |
64-18-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


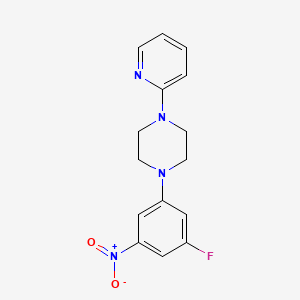
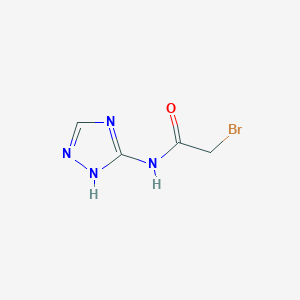

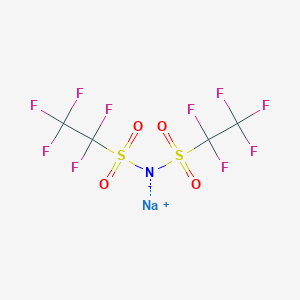
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
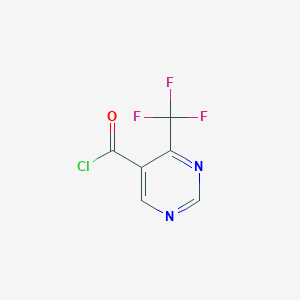
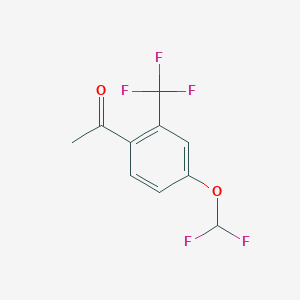
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)


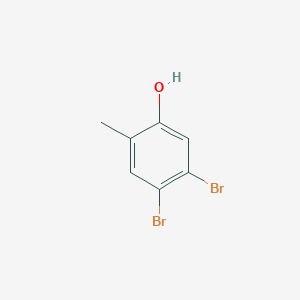
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)
